molecular formula C12H10O2S B147510 4,4'-Thiodiphenol CAS No. 2664-63-3

4,4'-Thiodiphenol

Cat. No. B147510
CAS RN: 2664-63-3
M. Wt: 218.27 g/mol
InChI Key: VWGKEVWFBOUAND-UHFFFAOYSA-N
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Description

4,4'-Thiodiphenol (TDP) is a chemical compound that has been studied for its interactions with various materials and its potential applications. It is known for its ability to form strong intermolecular hydrogen bonds with poly(hydroxyalkanoic acid)s (PHAs), which can affect the physical properties of the resulting blends, such as melting point and glass transition temperature .

Synthesis Analysis

The synthesis of TDP-related compounds has been explored in several studies. For instance, TDP-modified epoxy resins have been synthesized through reactions with Epikote 828, and the reaction intermediates were analyzed using gel permeation chromatography (GPC) and MALDI-TOF mass spectrometry . Additionally, various 4-aminophenol derivatives have been synthesized, which include TDP-related structures, and these compounds have been characterized using techniques such as FT-IR, NMR, and elemental analyses .

Molecular Structure Analysis

The molecular structure of TDP and its derivatives has been investigated using various spectroscopic methods. For example, the electronic and local structure of 4-hydroxy-thiophenol, a related compound, has been studied on different substrates using photoelectron spectroscopy and electron energy loss spectroscopy, supplemented by DFT calculations . The X-ray crystal structure of a TDP-related compound, 1,1'-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)diethanone, has also been determined, providing insights into the molecular conformation and packing in the solid state .

Chemical Reactions Analysis

TDP and its derivatives participate in various chemical reactions. The formation of TDP-modified epoxy resins involves reactions with epoxides, and the resulting copolymers exhibit improved thermal properties compared to traditional DGEBA resins . The study of 4-aminophenol derivatives also suggests potential reactivity, as these compounds have been evaluated for their antimicrobial and antidiabetic activities, indicating that they may interact with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of TDP and related compounds have been extensively studied. The interaction of TDP with PHAs through hydrogen bonding significantly influences the thermal properties of the blends, as observed by differential scanning calorimetry (DSC) and FT-IR spectroscopy . The electrical conductivities of polymers derived from phenol-based monomers, including those related to TDP, have been measured, suggesting potential applications in electroactive materials . Additionally, the spectroscopic properties of TDP derivatives have been characterized by various techniques, providing a comprehensive understanding of their behavior in different environments , .

Scientific Research Applications

Phytoremediation Potential

4,4'-Thiodiphenol (TDP) has been explored for its phytoremediation potential. A study by Okuhata et al. (2013) demonstrated that Portulaca oleracea cv., a floricultural herbal plant, could remove 97% of TDP in a hydroculture system within four days. This indicates TDP's potential for environmental remediation applications using plants (Okuhata et al., 2013).

Crystal Engineering Applications

TDP has been utilized in crystal engineering. Ferguson et al. (1998) explored the adducts formed with 1,4,8,11-tetraazacyclotetradecane (cyclam), discovering isolated ladders in the adduct with TDP. These structures are significant for understanding molecular interactions and designing new materials (Ferguson et al., 1998).

Fluorescent Probe Development for Imaging

Liu et al. (2015) developed a two-photon fluorescent probe for thiophenols, including TDP, with applications in living cells and tissues. This work is crucial for biological imaging and detecting toxic thiophenols in environmental samples (Liu et al., 2015).

Safety And Hazards

4,4’-Thiodiphenol is classified as a hazardous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

The current outlook of the 4,4’-Thiodiphenol market is positive, driven by a growing demand from various end-use industries . The increasing adoption of polymers in sectors such as automotive, construction, packaging, and electronics is anticipated to fuel the market growth . The rising need for high-performance polymers with enhanced resistance to heat, chemicals, and weathering is further boosting the demand for 4,4’-Thiodiphenol . Additionally, the growing focus on sustainable and eco-friendly materials is providing opportunities for the market players .

properties

IUPAC Name

4-(4-hydroxyphenyl)sulfanylphenol
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InChI

InChI=1S/C12H10O2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGKEVWFBOUAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
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DSSTOX Substance ID

DTXSID9047960
Record name 4,4'-Thiodiphenol
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Molecular Weight

218.27 g/mol
Source PubChem
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Physical Description

Off-white crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Thiodiphenol
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Vapor Pressure

0.00000018 [mmHg]
Record name 4,4'-Thiodiphenol
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Product Name

4,4'-Thiodiphenol

CAS RN

2664-63-3
Record name 4,4′-Thiodiphenol
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Record name Bis(4-oxyphenyl)sulfide
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Record name 4,4'-Thiodiphenol
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Record name Phenol, 4,4'-thiobis-
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Record name 4,4'-Thiodiphenol
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Record name 4,4'-thiodiphenol
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Record name 4,4'-THIODIPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
694
Citations
G Ferguson, C Glidewell, RM Gregson… - … Section B: Structural …, 1998 - scripts.iucr.org
The structure of 4,4′-thiodiphenol–1,4,8,11-tetraazacyclotetradecane (2/1), (C12H10O2S)2.C10H24N4 (1), monoclinic, P21/c, a = 11.1602 (12), b = 10.8084 (12), c = 14.001 (2) Å, β = …
Number of citations: 111 scripts.iucr.org
RM Gregson, C Glidewell, G Ferguson… - … Section B: Structural …, 2000 - scripts.iucr.org
The structure of meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane–2,2′-biphenol (1/2), (C16H36N4).(C12H10O2)2 (1), is a salt [C16H38N4]2+.2[HOC6H4C6H4O]−: …
Number of citations: 162 scripts.iucr.org
K Yamada, M Terasaki, M Makino - Journal of Health Science, 2011 - jstage.jst.go.jp
We investigated the estrogenic activity of commercial insecticides fenamiphos, fenthion, methiocarb, propaphos, sulprophos, and temephos as well as some phenolic compounds …
Number of citations: 8 www.jstage.jst.go.jp
WS Chow, S Grishchuk, T Burkhart, J Karger-Kocsis - Thermochimica Acta, 2012 - Elsevier
Benzoxazine (BOX)/diglycidyl ether of bisphenol A (DGEBA) based epoxy resins (BOX/DGEBA=100/0, 75/25 and 50/50wt.%) with and without 4,4′-thiodiphenol accelerator (DT300) …
Number of citations: 64 www.sciencedirect.com
T Xin, Y Wang, N Wang, Y Zhao, H Li… - Journal of Materials …, 2019 - pubs.rsc.org
Aqueous electrochemical energy storage devices have advantages in terms of high safety, low cost, and environmental benignity, yet a major drawback is the low energy density …
Number of citations: 54 pubs.rsc.org
Y He, N Asakawa, Y Inoue - Journal of Polymer Science Part B …, 2000 - Wiley Online Library
The specific interaction between poly(3‐hydroxybutyrate) [P(3HB)] and 4,4′‐thiodiphenol (TDP) and between poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate) (PHBV) and TDP was …
Number of citations: 39 onlinelibrary.wiley.com
H Hirano, M Tanaka - Die Angewandte Makromolekulare …, 1999 - Wiley Online Library
Polyesters having sulfur atoms in the main chain were synthesized from 4,4′‐thiodiphenol (TDP) and adipoyl dichloride (APC) by both solution polycondensation and interfacial …
Number of citations: 22 onlinelibrary.wiley.com
C Samyn, CS Marvel - Journal of Polymer Science: Polymer …, 1975 - Wiley Online Library
Polyesters were made with aromatic diacid chlorides and 4,4,‐thiodiphenol. Isophthaloyl chloride and/or terephthaloyl chloride were used as acid chlorides alone or together with 5‐…
Number of citations: 4 onlinelibrary.wiley.com
Y He, N Asakawa, Y Inoue - Macromolecular Chemistry and …, 2001 - Wiley Online Library
The formation of the inter‐associated hydrogen bond between poly(ε‐caprolactone) (PCL) and 4,4′‐thiodiphenol (TDP) was investigated as a function of composition and temperature …
Number of citations: 43 onlinelibrary.wiley.com
AJ Lough, RM Gregson, G Ferguson… - … Section C: Crystal …, 1999 - scripts.iucr.org
The title compound, 3CIoHsN2. 2CI2HIoO2S, contains five-component molecular strings lying across centres of inversion and containing alternating 4, 4'-bipyridyl and 4, 4'-thiodiphenol …
Number of citations: 8 scripts.iucr.org

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